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molecular formula C7H7NOS2 B8593191 4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime CAS No. 7675-05-0

4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, oxime

Cat. No. B8593191
M. Wt: 185.3 g/mol
InChI Key: NKJXCTRJXFVIAX-UHFFFAOYSA-N
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Patent
US05141930

Procedure details

To 300 g of polyphosphoric acid warmed at 70° C. was added 19.5 g of 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 4-oxime portionwise with stirring for 20 minutes. The mixture was stirred at 80° C. for 2.5 hours, poured into chilled water and extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The resulting crude crystals were recrystallized from ethanol to give 10 g of 2,3-dihydrothieno[3,2-f]-1,4-thiazepin-5(4H)-one as white crystals, melting at 195°-196° C.
[Compound]
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[S:6][CH2:7][CH2:8][C:9](=[N:10]O)[C:4]=2[CH:3]=[CH:2]1.[OH2:12]>>[S:6]1[C:5]2[S:1][CH:2]=[CH:3][C:4]=2[C:9](=[O:12])[NH:10][CH2:8][CH2:7]1

Inputs

Step One
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Smiles
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
S1C=CC2=C1SCCC2=NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
S1CCNC(C2=C1SC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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